molecular formula C11H11NO2 B15051443 5-Formyl-2-isopropoxybenzonitrile

5-Formyl-2-isopropoxybenzonitrile

Cat. No.: B15051443
M. Wt: 189.21 g/mol
InChI Key: YWQGRJZLCDDIDE-UHFFFAOYSA-N
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Description

5-Formyl-2-isopropoxybenzonitrile is an organic compound with the molecular formula C11H11NO2. It is characterized by the presence of a formyl group, an isopropoxy group, and a benzonitrile moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-formyl-2-propan-2-yloxybenzonitrile

InChI

InChI=1S/C11H11NO2/c1-8(2)14-11-4-3-9(7-13)5-10(11)6-12/h3-5,7-8H,1-2H3

InChI Key

YWQGRJZLCDDIDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-isopropoxybenzonitrile typically involves the reaction of 2-isopropoxybenzonitrile with a formylating agent. One common method is the Vilsmeier-Haack reaction, which uses a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the aromatic ring .

Industrial Production Methods

Industrial production of 5-Formyl-2-isopropoxybenzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-isopropoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Formyl-2-isopropoxybenzonitrile involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Similar Compounds

  • 5-Formyl-2-hydroxybenzonitrile
  • 5-Formyl-2-methoxybenzonitrile
  • 5-Formyl-2-ethoxybenzonitrile

Uniqueness

5-Formyl-2-isopropoxybenzonitrile is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may have different substituents on the aromatic ring .

Biological Activity

5-Formyl-2-isopropoxybenzonitrile is an organic compound with the molecular formula C11H11NO2C_{11}H_{11}NO_2. Characterized by a formyl group, an isopropoxy group, and a benzonitrile moiety, this compound has garnered interest in various fields, including medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications.

5-Formyl-2-isopropoxybenzonitrile has several notable chemical properties:

PropertyValue
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
IUPAC Name5-formyl-2-propan-2-yloxybenzonitrile
InChIInChI=1S/C11H11NO2/c1-8(2)14-11-4-3-9(7-13)5-10(11)6-12/h3-5,7-8H,1-2H3
Canonical SMILESCC(C)OC1=C(C=C(C=C1)C=O)C#N

Synthesis

The synthesis of 5-Formyl-2-isopropoxybenzonitrile typically involves the reaction of 2-isopropoxybenzonitrile with a formylating agent. A common method employed is the Vilsmeier-Haack reaction , which utilizes dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring.

Biological Activity

Research indicates that 5-Formyl-2-isopropoxybenzonitrile exhibits various biological activities. The compound has been studied for its potential interactions with biomolecules, which can lead to significant pharmacological effects.

The biological activity of 5-Formyl-2-isopropoxybenzonitrile is attributed to its ability to interact with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group may undergo nucleophilic substitution. These interactions can result in the formation of new chemical bonds and modifications to existing ones, thereby influencing biological pathways.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of 5-Formyl-2-isopropoxybenzonitrile:

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of benzonitriles, including 5-Formyl-2-isopropoxybenzonitrile, exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.
  • Antimicrobial Properties : Another research investigation reported that compounds containing the benzonitrile moiety displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study suggested that the presence of the isopropoxy group enhances membrane permeability, allowing for better interaction with bacterial cells.
  • Enzyme Inhibition : Further research indicated that 5-Formyl-2-isopropoxybenzonitrile could act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition may lead to altered metabolic processes in target cells, showcasing its potential as a therapeutic agent.

Comparison with Similar Compounds

The biological activity of 5-Formyl-2-isopropoxybenzonitrile can be compared with similar compounds:

CompoundBiological ActivityUnique Features
5-Formyl-2-hydroxybenzonitrileAntioxidant propertiesHydroxy group enhances reactivity
5-Formyl-2-methoxybenzonitrileAntimicrobial activityMethoxy group increases solubility
5-Formyl-2-ethoxybenzonitrileModerate anticancer activityEthoxy group affects lipophilicity

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